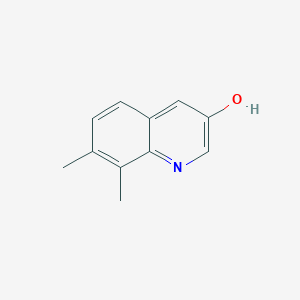

7,8-Dimethylquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethylquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-9-5-10(13)6-12-11(9)8(7)2/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOPIVCVOREJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=C(C=C2C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486119-10-1 | |

| Record name | 7,8-dimethylquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 7,8 Dimethylquinolin 3 Ol and Its Derivatives

Exploration of Direct Synthetic Routes to 7,8-Dimethylquinolin-3-ol

Direct synthesis of this compound would logically start from 2,3-dimethylaniline. A highly plausible approach is the Gould-Jacobs reaction, which is a versatile method for preparing quinoline (B57606) derivatives. wikipedia.orgnii.ac.jp This reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikipedia.orgnii.ac.jpablelab.eu

The sequence begins with the substitution of the ethoxy group by the amino group of 2,3-dimethylaniline, forming an anilidomethylenemalonic ester intermediate. Subsequent heating induces an intramolecular cyclization, which, after hydrolysis and decarboxylation, yields the quinoline core. wikipedia.org While the classic Gould-Jacobs reaction leads to 4-hydroxyquinolines, modifications in the choice of the three-carbon precursor could potentially favor the formation of the 3-hydroxy isomer. Research on related structures, such as 7,8-dimethylquinoline-2,4-diol, indicates that derivatives of 7,8-dimethylquinoline (B1340081) are of scientific interest, further suggesting the feasibility of targeting the 3-ol variant through established cyclization methods. connectjournals.comconnectjournals.com

Table 1: Proposed Gould-Jacobs Route for Quinoline Synthesis

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Condensation | 2,3-Dimethylaniline, Diethyl ethoxymethylenemalonate | Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate |

| 2 | Thermal Cyclization | Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate | Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate |

| 3 | Saponification | Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid |

| 4 | Decarboxylation | 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid | 7,8-Dimethylquinolin-4-ol |

Note: This table outlines the standard Gould-Jacobs pathway leading to a 4-hydroxyquinoline. A modified substrate would be required to yield the 3-hydroxy isomer.

Established General Synthetic Pathways to Quinoline Derivatives

The synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its construction. These methods offer versatile entry points to a wide array of substituted quinolines. jptcp.comiipseries.org

Classical Formylation Reactions (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff)

Formylation reactions are crucial for introducing aldehyde groups, which can serve as handles for further transformations or participate in cyclization steps.

Reimer-Tiemann Reaction : This reaction is primarily used for the ortho-formylation of phenols and other electron-rich aromatic compounds. scienceinfo.comwikipedia.orgresearchgate.net It proceeds through the generation of dichlorocarbene (B158193) from chloroform (B151607) and a strong base. wikipedia.orgchemistnotes.com While not a direct method for building the quinoline ring from non-heterocyclic precursors, it can be used to functionalize existing hydroxyquinoline scaffolds. nih.gov In some cases, known as the abnormal Reimer-Tiemann reaction, electron-rich heterocycles like indoles can undergo ring expansion to yield quinolines. chemistnotes.com

Vilsmeier-Haack Reaction : A highly versatile method, the Vilsmeier-Haack reaction uses the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) for formylation and cyclization. niscpr.res.in It is particularly effective for converting N-arylacetamides into 2-chloro-3-formylquinolines, a valuable intermediate for further derivatization. niscpr.res.inchemijournal.com The reaction can also be used to formylate activated quinoline rings. nih.govnih.govresearchgate.net

Duff Reaction : The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium to formylate activated aromatic rings. nih.gov It has been successfully applied to the double formylation of certain quinoline derivatives. nih.gov

Multicomponent Reaction Approaches for Quinoline Synthesis

Multicomponent reactions (MCRs) are highly efficient, combining three or more reactants in a single operation to form complex products, thereby minimizing waste and saving time. rsc.org Several classic quinoline syntheses can be classified as MCRs.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organicreactions.orgdu.edu.eg The reaction, which can be catalyzed by acid or base, is a direct and modular approach to constructing substituted quinolines. organicreactions.orgresearchgate.net

Combes Quinoline Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.orgorganicreactions.org

Doebner Reaction : An aniline, an aldehyde, and pyruvic acid are combined to form quinoline-4-carboxylic acids. iipseries.orgnih.gov

Skraup-Doebner-Von Miller Synthesis Modifications

These are among the oldest and most fundamental methods for quinoline synthesis, all starting from anilines.

Skraup Synthesis : The parent reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. nih.govlookchem.com The reaction is notoriously exothermic and often violent, leading to numerous modifications to improve safety and yield. nih.govresearchgate.netcdnsciencepub.com

Doebner-Von Miller (DVM) Synthesis : This is a more versatile and generally milder variation of the Skraup reaction that uses α,β-unsaturated aldehydes or ketones in place of glycerol. jptcp.comnih.govlookchem.com This allows for the synthesis of a wider range of substituted quinolines. Recent improvements have focused on using more stable reagents, such as acrolein diethyl acetal, to prevent polymerization and enhance yields. lookchem.com

Table 2: Comparison of Classic Aniline-Based Quinoline Syntheses

| Synthesis Name | Key Reagents (besides Aniline) | Typical Product | Key Features |

| Skraup | Glycerol, H₂SO₄, Oxidant | Unsubstituted or simple quinolines | Harsh conditions, often low yield nih.gov |

| Doebner-Von Miller | α,β-Unsaturated Aldehyde/Ketone, Acid | 2- and/or 4-substituted quinolines | More versatile than Skraup nih.govlookchem.com |

| Combes | β-Diketone, Acid | 2,4-Disubstituted quinolines | Forms Schiffs base intermediate iipseries.org |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Polysubstituted quinolines | Convergent, high atom economy organicreactions.org |

Carbene Insertion Reactions in Quinoline Chemistry

Carbenes are highly reactive intermediates that can insert into C-H bonds to form new C-C bonds. wikipedia.org While simple carbenes are often unselective, the use of transition metal catalysts, particularly those based on rhodium, can impart high levels of regio- and stereoselectivity. wikipedia.org

In the context of quinoline chemistry, carbene insertions are more commonly associated with the functionalization of a pre-existing quinoline ring rather than its de novo synthesis. mdpi.comnih.gov However, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating reactions like the Friedländer synthesis. researchgate.netrsc.org Furthermore, the Reimer-Tiemann reaction, which proceeds via a dichlorocarbene intermediate, represents a classic example of a carbene reaction applied to aromatic systems, including those that can lead to quinolines. chemistnotes.comnih.gov

Regioselective Functionalization and Derivatization Strategies

Once the 7,8-dimethylquinoline core is formed, further modification can be achieved through regioselective reactions. The existing substituents—two methyl groups and one hydroxyl group—will dictate the reactivity and selectivity of subsequent transformations.

C-H Activation : Modern synthetic chemistry increasingly relies on transition metal-catalyzed C-H activation to functionalize heterocyclic rings directly and selectively. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials and offers a powerful way to introduce new substituents at specific positions on the quinoline nucleus.

Electrophilic Aromatic Substitution : The quinolin-3-ol moiety is an activated system. The hydroxyl group is a strong ortho-, para-director. In the quinoline ring, this would activate positions 2 and 4 for electrophilic attack. The combined directing effects of the hydroxyl and the two methyl groups would determine the outcome of reactions such as nitration, halogenation, or Friedel-Crafts acylation.

Derivatization of the Hydroxyl Group : The 3-hydroxyl group is a prime site for derivatization. It can be readily converted into ethers, esters, or other functional groups, allowing for the fine-tuning of the molecule's properties.

Dearomative Functionalization : Novel methods, such as regioselective dearomative hydroboration, allow for the functionalization of the carbocyclic ring of the quinoline system. nih.gov This strategy introduces versatile borane (B79455) handles that can be transformed into a wide array of other functional groups, providing access to complex, C(sp³)-rich scaffolds. nih.gov

Synthesis of Halogenated Derivatives (e.g., Fluorinated, Chlorinated)

The introduction of halogen atoms onto the quinoline ring is a key strategy for modulating the electronic properties and biological activity of the molecule. While direct halogenation of this compound is not extensively documented, methods applied to analogous 7,8-dimethylquinoline structures provide insight into potential synthetic routes.

Chlorination:

Chlorinated derivatives of 7,8-dimethylquinoline have been successfully synthesized using standard chlorinating agents. For instance, the conversion of a hydroxyl group to a chloro group is a common transformation. In the synthesis of derivatives starting from 7,8-dimethylquinoline-2,4-diol, the hydroxyl groups can be replaced by chlorine atoms.

One reported method involves the chlorination of a pyrazole-substituted dimethylquinolin-ol. Specifically, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol was converted to its 2-chloro derivative using thionyl chloride (SOCl₂) connectjournals.comconnectjournals.com. The reaction was carried out by heating the substrate with thionyl chloride, followed by removal of the excess reagent and purification connectjournals.com.

Another approach involves the use of phosphorus oxychloride (POCl₃). For example, 6,7-dimethylfuro[3,2-c]quinolin-4-ol, a derivative of the 7,8-dimethylquinoline system, was chlorinated using freshly distilled phosphorus oxychloride to yield the corresponding 4-chloro derivative connectjournals.comconnectjournals.com. These examples demonstrate that standard reagents for converting hydroxyl groups in heterocyclic systems to chlorides are effective for the 7,8-dimethylquinoline scaffold.

| Starting Material | Chlorinating Agent | Product | Reference |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol | Thionyl chloride (SOCl₂) | 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline | connectjournals.comconnectjournals.com |

| 6,7-dimethylfuro[3,2-c]quinolin-4-ol | Phosphorus oxychloride (POCl₃) | 4-chloro-6,7-dimethylfuro[3,2-c]quinoline | connectjournals.comconnectjournals.com |

Fluorination:

The synthesis of fluorinated quinolines is of particular interest in medicinal chemistry, as the introduction of fluorine can significantly enhance metabolic stability and binding affinity. While specific methods for the direct fluorination of this compound are not detailed in the available literature, general strategies for the synthesis of fluorinated aromatic compounds can be considered. Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) are commonly used to introduce fluorine atoms into aromatic and heterocyclic rings. The synthesis of fluorinated pyrazoles, for example, highlights the utility of such reagents in creating fluorinated heterocycles nih.gov. The development of synthetic routes to fluorinated dihydroquinolin-4-ones also suggests that methodologies for incorporating fluorine into the quinoline core are accessible researchgate.net.

Alkylation and Acylation Methods

Alkylation and acylation reactions are fundamental for introducing carbon-based functional groups onto the quinoline nucleus, enabling the exploration of structure-activity relationships.

Alkylation:

The alkylation of quinoline derivatives can be achieved through various methods. A specific example involving the 7,8-dimethylquinoline scaffold is the N-alkylation of a pyridone with a 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline (B1349681) derivative. In this reaction, 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline was reacted with 2-pyridone in the presence of potassium tert-butoxide (KOtBu) in a mixture of DMF and THF under reflux to yield 1-[(2-chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one nih.gov. This demonstrates a method for introducing an alkyl substituent at a specific position on a pre-functionalized 7,8-dimethylquinoline.

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline | 2-pyridone | KOtBu | 1-[(2-chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one | nih.gov |

Acylation:

Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings, and this can be applied to quinoline systems, although the reactivity of the heterocyclic ring must be considered. The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) youtube.comyoutube.comkhanacademy.org. The acyl group is introduced onto the benzene (B151609) ring of the quinoline system, and the position of substitution is influenced by the existing substituents. For this compound, the electron-donating methyl and hydroxyl groups would direct acylation to specific positions on the benzene portion of the molecule. The mechanism involves the formation of a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution with the quinoline ring youtube.comkhanacademy.org.

Development of Quinoline Hybrid Molecules and Conjugates

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced activity or a modified biological profile. This strategy has been applied to the quinoline scaffold to develop novel therapeutic agents.

A representative example of this approach is the synthesis of chalcone-quinoline hybrids as potential anti-malarial agents nih.gov. The synthesis involves a multi-step process:

Nucleophilic Aromatic Substitution: 4,7-dichloroquinoline (B193633) is reacted with a suitable diamine linker to form an N-(7-chloroquinol-4-yl)alkyldiamine.

Sulfonamide Formation: The resulting intermediate is then condensed with 4-acetylbenzenesulfonyl chloride to produce a sulfonamide derivative.

Claisen-Schmidt Condensation: Finally, the acetyl group of the sulfonamide is condensed with various benzaldehyde (B42025) derivatives in the presence of a base to form the chalcone-quinoline hybrid molecules nih.gov.

This synthetic strategy demonstrates how the quinoline nucleus can be chemically linked to another bioactive scaffold (in this case, chalcone) to generate hybrid molecules. Although this example does not specifically use this compound, the principles of linker attachment and subsequent reaction to form a hybrid molecule are directly applicable.

Regioselective Isotopic Labeling via H/D Exchange

Isotopic labeling is a powerful tool in drug discovery and development for studying reaction mechanisms and metabolic pathways musechem.comx-chemrx.com. Regioselective hydrogen-deuterium (H/D) exchange allows for the specific incorporation of deuterium (B1214612) at certain positions in a molecule.

While there is no direct report on the H/D exchange of this compound, a study on the metal-free regioselective deuteration of the closely related 2,5-dimethylquinolin-8-ol (B1300043) provides a highly relevant methodology researchgate.net. This process utilizes deuterium oxide (D₂O) as the deuterium source in the presence of an acid or base catalyst. The regioselectivity of the exchange is influenced by the electronic properties of the quinoline ring and the directing effects of the substituents. For 2,5-dimethylquinolin-8-ol, deuteration occurs at specific positions on the aromatic ring under ambient conditions researchgate.net. This method offers a "green" and cost-effective approach to isotopic labeling of dimethylquinoline systems.

| Substrate | Deuterium Source | Key Conditions | Outcome | Reference |

| 2,5-dimethylquinolin-8-ol | D₂O | Metal-free, acid or base catalysis | Regioselective deuteration | researchgate.net |

This technique provides a valuable tool for creating deuterated standards for analytical studies or for investigating the kinetic isotope effect in biological systems involving this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization of 7,8 Dimethylquinolin 3 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra, along with advanced NMR techniques, provides unambiguous evidence for the structure of quinoline (B57606) derivatives.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 7,8-Dimethylquinolin-3-ol is predicted to show distinct signals corresponding to the aromatic protons of the quinoline core, the two methyl groups, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The hydroxyl group at C-3 and the methyl groups at C-7 and C-8 significantly influence the shielding and deshielding of the nearby aromatic protons.

The aromatic region is expected to display signals for the four protons on the quinoline ring system (H-2, H-4, H-5, H-6). The protons on the pyridine (B92270) ring (H-2 and H-4) and the benzene (B151609) ring (H-5 and H-6) will exhibit characteristic multiplicities due to spin-spin coupling. The methyl protons at C-7 and C-8 would appear as singlets in the upfield region, and the hydroxyl proton typically appears as a broad singlet, the position of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 7-CH₃ | ~2.3 - 2.5 | s (singlet) | - |

| 8-CH₃ | ~2.5 - 2.7 | s (singlet) | - |

| H-6 | ~7.2 - 7.4 | d (doublet) | J = 8.0 - 9.0 |

| H-5 | ~7.5 - 7.7 | d (doublet) | J = 8.0 - 9.0 |

| H-4 | ~7.8 - 8.0 | s (singlet) | - |

| H-2 | ~8.5 - 8.7 | s (singlet) | - |

| 3-OH | Variable | br s (broad singlet) | - |

Note: These are predicted values based on the analysis of substituted quinoline derivatives.

Carbon-13 (¹³C) NMR Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit 11 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon atom C-3, bonded to the electronegative oxygen atom, is expected to be significantly deshielded and appear downfield. The quaternary carbons (C-4a, C-7, C-8, C-8a) can also be identified. The chemical shifts for the methyl carbons will appear in the upfield region of the spectrum. The analysis of chemical shifts for various quinoline derivatives provides a basis for these predictions. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| 7-CH₃ | ~15 - 20 |

| 8-CH₃ | ~20 - 25 |

| C-6 | ~120 - 125 |

| C-4 | ~122 - 127 |

| C-8 | ~125 - 130 |

| C-5 | ~127 - 132 |

| C-4a | ~130 - 135 |

| C-7 | ~135 - 140 |

| C-8a | ~140 - 145 |

| C-2 | ~145 - 150 |

| C-3 | ~150 - 155 |

Note: These are predicted values based on the analysis of substituted quinoline derivatives. researchgate.netoregonstate.edu

Multinuclear NMR Techniques

Beyond ¹H and ¹³C, NMR studies of other nuclei can provide valuable structural information for nitrogen heterocycles. nih.govNitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom in the quinoline ring. wikipedia.orgnorthwestern.edu The ¹⁵N chemical shift is highly sensitive to factors like protonation, hydrogen bonding, and substituent effects. acs.org Although its low natural abundance and sensitivity can be challenging, techniques like ¹H-¹⁵N heteronuclear correlation experiments (HSQC, HMBC) can overcome these limitations. nih.gov For this compound, the ¹⁵N chemical shift would provide insight into the electronic state of the pyridine ring. While less common, Oxygen-17 (¹⁷O) NMR could theoretically be used to study the hydroxyl group, though its quadrupolar nature and very low natural abundance make it a specialized technique.

Temperature-Dependent NMR Studies for Conformational Dynamics

Variable-temperature (VT) NMR spectroscopy is a crucial technique for investigating dynamic processes in molecules, such as conformational changes or tautomerism. nih.govrsc.org For quinolinol derivatives, VT-NMR can be employed to study several phenomena:

Tautomerism: Some hydroxyquinolines can exist in equilibrium between enol and keto tautomeric forms. VT-NMR studies can reveal the presence of multiple species in solution and allow for the determination of the thermodynamic parameters (ΔH°, ΔS°) of the equilibrium by monitoring the change in signal integrals with temperature. beilstein-journals.org

Rotational Barriers: Restricted rotation around single bonds, for instance, the C-O bond of the hydroxyl group, can sometimes be observed at low temperatures. As the temperature is raised, the rate of rotation increases, leading to the coalescence of signals, from which the energy barrier to rotation (ΔG‡) can be calculated. cdnsciencepub.com

Hydrogen Bonding: The chemical shift of the hydroxyl proton is often temperature-dependent. A large temperature coefficient (dδ/dT) can indicate its involvement in intermolecular hydrogen bonding. nih.govresearchgate.net

These studies provide a deeper understanding of the molecule's behavior in solution beyond a static structural picture. nih.govnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

For this compound (C₁₁H₁₁NO), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 173. The fragmentation of the quinoline ring is a key diagnostic feature. A common fragmentation pathway for quinolines involves the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion. rsc.org Other typical fragmentations include the loss of a methyl radical (•CH₃, 15 Da) or carbon monoxide (CO, 28 Da), particularly from the hydroxylated ring. nih.govlibretexts.org

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₁H₁₁NO, the calculated exact mass is 173.08406. An experimentally determined mass within a few parts per million (ppm) of this value would confirm the molecular formula. rsc.orgnih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Loss | Predicted m/z |

| [C₁₁H₁₁NO]⁺• | Molecular Ion | 173 |

| [C₁₀H₈NO]⁺ | Loss of •CH₃ | 158 |

| [C₁₀H₁₁N]⁺• | Loss of CO | 145 |

| [C₁₀H₈N]⁺ | Loss of HCN from [M-CH₃]⁺ | 131 |

| [C₉H₆N]⁺ | Loss of HCN from [M-CO]⁺• | 118 |

| [C₁₀H₇]⁺ | Loss of HCN | 146 |

Note: The relative intensities of these fragments would depend on the ionization method and energy. rsc.orgnih.govwikipedia.org

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and identify the functional groups present.

The FTIR and Raman spectra of this compound are expected to show characteristic bands for the O-H, C-H, C=C, C=N, and C-O functional groups.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum is characteristic of the hydroxyl group's stretching vibration, often broadened due to hydrogen bonding. researchgate.netresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹. mdpi.com

C=C and C=N Stretching: The quinoline ring gives rise to a series of complex bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds. These are often strong in both FTIR and Raman spectra. acs.org

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the 1200-1300 cm⁻¹ region. mdpi.com

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a multitude of complex vibrations, including C-H bending and ring deformation modes, which are unique to the molecule. libretexts.org

Raman spectroscopy provides complementary information, with non-polar bonds like C=C often giving stronger signals than in FTIR. nih.govrsc.org

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H stretch | Phenolic O-H | 3200 - 3600 (broad) |

| C-H stretch | Aromatic | 3000 - 3100 |

| C-H stretch | Aliphatic (CH₃) | 2850 - 3000 |

| C=N / C=C stretch | Quinoline Ring | 1400 - 1650 |

| C-O stretch | Phenolic C-O | 1200 - 1300 |

| C-H bend | Aromatic/Aliphatic | 700 - 1400 |

Note: These are general ranges and the exact positions can be influenced by substitution and intermolecular interactions. researchgate.netresearchgate.netmdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

Direct X-ray crystallographic data for this compound has not been reported. However, the crystal structure of a closely related analog, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, provides valuable insights into the potential solid-state arrangement of the 7,8-dimethylquinoline (B1340081) core. In this analog, all non-hydrogen atoms of the quinoline ring system are coplanar. This planarity is a common feature of aromatic systems and is expected to be present in this compound as well.

Table 1: Crystallographic Data for an Analogous Compound: 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.66 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 20.4542 (13) |

| b (Å) | 6.7393 (4) |

| c (Å) | 7.5675 (4) |

| V (ų) | 1043.16 (11) |

| Z | 4 |

Data sourced from Khan et al. (2009)

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectra of quinoline and its derivatives are characterized by multiple absorption bands in the UV-Vis region, arising from π-π* and n-π* electronic transitions within the aromatic system. For a substituted quinoline such as this compound, the absorption spectrum is expected to show characteristic peaks. Studies on various quinoline derivatives have demonstrated that the position and intensity of these absorption bands are sensitive to the nature and position of substituents, as well as the solvent polarity.

The introduction of methyl and hydroxyl groups onto the quinoline core is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule. This is due to the electron-donating nature of these substituents, which raises the energy of the highest occupied molecular orbital (HOMO). In polar solvents, further shifts in the absorption bands may be observed due to solvatochromic effects, where the solvent molecules interact differently with the ground and excited states of the molecule.

Table 2: Expected UV-Vis Absorption Maxima for this compound based on Analog Data

| Transition | Expected Wavelength Range (nm) | Solvent Effects |

|---|---|---|

| π-π* | 250-300 | Minor shifts with solvent polarity |

| n-π* | 320-380 | Red shift in more polar solvents |

This is an illustrative table based on general trends observed for substituted quinolines.

Luminescence Properties and Photophysical Characterization

Many quinoline derivatives exhibit fluorescence, and the emission properties are highly dependent on the molecular structure and environment. The hydroxyl group at the 3-position of this compound is anticipated to play a significant role in its luminescence behavior. For instance, the fluorescence of some hydroxyquinolines can be influenced by excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift.

The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is also sensitive to substitution. Electron-donating groups like methyl and hydroxyl can enhance fluorescence, while electron-withdrawing groups can quench it. The fluorescence lifetime, another important photophysical parameter, provides information about the time the molecule spends in the excited state. For analogous quinoline derivatives, fluorescence lifetimes are typically in the nanosecond range.

Table 3: General Photophysical Properties of Substituted Quinoline Analogs

| Property | Typical Range/Observation | Reference |

|---|---|---|

| Emission Wavelength (nm) | 400-550 | |

| Quantum Yield (Φ) | 0.1 - 0.8 | |

| Stokes Shift (cm⁻¹) | > 3000 | |

| Fluorescence Lifetime (τ) | 1 - 10 ns |

This table presents typical values for fluorescent quinoline derivatives and not specific data for this compound.

Electrochemical Characterization and Spectroelectrochemistry

The electrochemical behavior of hydroxyquinolines has been a subject of interest, particularly their oxidation mechanisms. Cyclic voltammetry is a key technique used to study the redox properties of these compounds. For this compound, the hydroxyl group is expected to be the primary site of oxidation.

Studies on analogous hydroxyquinolines have shown that they can undergo an irreversible oxidation process. The oxidation potential is influenced by the substituents on the quinoline ring; electron-donating groups like the methyl groups in this compound are expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted quinolin-3-ol.

Spectroelectrochemistry, which combines spectroscopic and electrochemical measurements, can provide detailed information about the species generated during the redox process. In situ UV-Vis and IR spectroelectrochemistry of hydroxyquinoline analogs have revealed that the oxidation can be a complex process involving proton and electron transfers, sometimes leading to the formation of dimers or other products.

Table 4: Expected Electrochemical Parameters for this compound based on Analog Studies

| Parameter | Expected Behavior |

|---|---|

| Oxidation Potential (vs. Ag/AgCl) | +0.5 to +1.0 V |

| Process Reversibility | Irreversible |

| Electron Transfer Mechanism | Likely involves proton-coupled electron transfer (PCET) |

This is an illustrative table based on general trends for hydroxyquinolines.

Computational Chemistry and Molecular Modeling of 7,8 Dimethylquinolin 3 Ol

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, reaction energies, and vibrational frequencies. For 7,8-Dimethylquinolin-3-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would first involve geometry optimization to find the molecule's lowest energy structure.

From the optimized structure, various electronic properties can be determined. The molecular electrostatic potential (MESP) map is particularly valuable, as it illustrates the charge distribution across the molecule and highlights regions susceptible to electrophilic or nucleophilic attack. In this compound, the MESP would likely show negative potential (red/yellow regions) around the nitrogen and oxygen atoms, indicating nucleophilic sites, while positive potential (blue regions) would be concentrated around the hydroxyl hydrogen and other hydrogen atoms, indicating electrophilic sites. This information is crucial for understanding intermolecular interactions and predicting sites of reaction.

Table 1: Predicted Electronic Properties of this compound using DFT This table presents illustrative data typical for quinolinol compounds as direct published data for this compound is unavailable.

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2.5 - 3.5 Debye | Indicates the molecule's overall polarity and influences its solubility and intermolecular forces. |

| Total Energy | ~ -552 Hartrees | Represents the molecule's stability at 0 K. |

| MESP Negative Pole | Located on Oxygen and Nitrogen atoms | Identifies primary sites for electrophilic attack or hydrogen bonding. |

| MESP Positive Pole | Located on the hydroxyl Hydrogen atom | Identifies the primary site for nucleophilic attack. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, while the LUMO would likely be distributed across the pyridine (B92270) ring system. From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which further quantify the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table presents illustrative data based on typical values for hydroxyquinoline derivatives as direct published data for this compound is unavailable.

| Parameter | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -5.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | -1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.65 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.325 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | 0.215 | Reciprocal of hardness; a higher value indicates greater reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.525 | Measures the power of an atom/molecule to attract electrons. |

Conformational Analysis and Tautomerism Investigations

Hydroxyquinolines can exist in different tautomeric forms, most commonly the enol (hydroxy) and keto (one) forms. For this compound, this corresponds to an equilibrium between the 3-hydroxyquinoline (B51751) (enol) form and the 7,8-dimethylquinolin-3(4H)-one (keto) form. The relative stability of these tautomers is crucial as it dictates the molecule's structure and properties. This equilibrium can be influenced by factors such as substituent effects and solvent polarity.

Computational methods, particularly DFT, are highly effective at predicting the relative energies and therefore the equilibrium populations of different tautomers and conformers. By calculating the total energy of each optimized tautomeric structure, one can determine the most stable form. These calculations can be performed in the gas phase and in various solvents using continuum solvation models (like PCM or SMD) to simulate the effect of the environment on tautomeric stability. Studies on similar hydroxyquinolines often show that the keto form can be significantly stabilized in polar solvents.

Table 3: Predicted Relative Stability of this compound Tautomers This table presents hypothetical relative energy data to illustrate the typical output of a tautomerism study.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Predicted Stability |

|---|---|---|---|

| 3-Hydroxyquinoline (Enol) | 0.00 (Reference) | 0.00 (Reference) | Likely the most stable form in non-polar environments. |

| Quinolin-3(4H)-one (Keto) | +2.5 | -1.5 | May become more stable in polar, protic solvents due to better solvation of the carbonyl group. |

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry provides a detailed picture of reaction mechanisms, allowing for the mapping of potential energy surfaces that connect reactants, transition states, and products. For reactions involving this compound, such as electrophilic aromatic substitution or oxidation of the hydroxyl group, DFT calculations can be used to locate the transition state structures and calculate the activation energies.

This information is vital for predicting reaction feasibility, understanding selectivity (regio- and stereoselectivity), and rationalizing experimental observations. For example, a computational study could determine whether an electrophile would preferentially attack the C4 or C5 position of the quinoline (B57606) ring by comparing the activation barriers for both pathways. Such studies on quinoline derivatives have elucidated mechanisms for a variety of synthetic transformations.

Table 4: Hypothetical Activation Energies for Electrophilic Nitration of this compound This table presents illustrative data to show how DFT can be used to predict regioselectivity.

| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|

| Attack at C-4 Position | 18.5 | The lower activation energy suggests this is the kinetically favored product. |

| Attack at C-5 Position | 22.1 | A higher energy barrier makes this pathway less likely. |

| Attack at C-6 Position | 21.8 | Also a less favorable pathway compared to C-4 attack. |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule like this compound moves, vibrates, and interacts with its environment (e.g., water molecules or a protein binding site).

A key application of MD is the exploration of a molecule's conformational space, especially when it is part of a larger complex, such as a ligand bound to a protein. Analysis of the MD trajectory can reveal the stability of certain conformations, the flexibility of different parts of the molecule, and the nature of its interactions with solvent molecules. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the molecule.

Table 5: Typical Parameters and Outputs for an MD Simulation of this compound in Water This table provides an example of a typical MD simulation setup and expected results.

| Parameter/Analysis | Typical Value/Condition | Purpose/Interpretation |

|---|---|---|

| Force Field | CHARMM36 / AMBER | A set of parameters used to define the potential energy of the system. |

| Solvent Model | TIP3P Water | Simulates an aqueous environment. |

| Simulation Time | 100 nanoseconds | The duration over which the molecular motion is simulated. |

| Average RMSD | < 2.0 Å | A low and stable RMSD indicates that the molecule maintains a stable conformation. |

| RMSF Analysis | Higher for methyl groups | Identifies the most flexible parts of the molecule (e.g., rotating methyl groups). |

Structure-Based Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design. For this compound, docking could be used to screen for potential protein targets or to understand its binding mode within a known target's active site.

The process involves placing the ligand in various positions and orientations within the receptor's binding pocket and using a scoring function to estimate the binding affinity for each pose. The output includes a predicted binding energy (docking score) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. Studies have successfully used docking to predict the binding of quinoline derivatives to various targets, including kinases and enzymes involved in microbial pathogenesis.

Table 6: Illustrative Molecular Docking Results for this compound with a Kinase Target This table presents a hypothetical docking scenario to demonstrate the typical data obtained.

| Parameter | Predicted Result | Interpretation |

|---|---|---|

| Protein Target (PDB ID) | e.g., Aurora A Kinase (3FDN) | A specific protein structure used for the docking simulation. |

| Docking Score | -8.5 kcal/mol | An estimate of the binding free energy; more negative values indicate stronger predicted binding. |

| Hydrogen Bonds | Hydroxyl group with Asp274; Quinoline N with Ala213 | Key polar interactions that anchor the ligand in the binding site. |

| Hydrophobic Interactions | Quinoline ring with Leu139, Val147 | Non-polar interactions contributing to binding affinity. |

| Pi-Pi Stacking | Benzene (B151609) portion of quinoline with Phe140 | Favorable interaction between aromatic rings. |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the target receptor is unknown. A pharmacophore is an abstract representation of the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

A pharmacophore model for this compound could be generated based on its structure, identifying the key features responsible for a potential biological activity. The model would define the spatial arrangement of these features. For instance, the hydroxyl group would be an HBD and HBA, the quinoline nitrogen an HBA, the aromatic ring system an AR feature, and the methyl groups part of a hydrophobic region. This model can then be used as a 3D query to screen large chemical databases for other molecules that share the same pharmacophoric features, potentially identifying new compounds with similar biological activity.

Table 7: Hypothetical Pharmacophore Model for this compound This table outlines the key chemical features that would constitute a pharmacophore model for the title compound.

| Pharmacophoric Feature | Molecular Moiety | Spatial Coordinates (X, Y, Z) - Illustrative |

|---|---|---|

| Hydrogen Bond Donor (HBD) | -OH group | (3.5, 1.2, 0.0) |

| Hydrogen Bond Acceptor 1 (HBA1) | -OH group (Oxygen) | (2.8, 0.5, 0.0) |

| Hydrogen Bond Acceptor 2 (HBA2) | Quinoline Nitrogen | (-1.9, 1.3, 0.0) |

| Aromatic Ring (AR) | Quinoline ring system | (0.0, 0.0, 0.0) - Centroid |

| Hydrophobic Feature (HY) | 7- and 8-Methyl groups | (-3.8, -1.5, 0.0) - Centroid |

Investigation of Biological Interactions and Mechanistic Pathways of 7,8 Dimethylquinolin 3 Ol and Its Analogs

Enzyme Inhibition Mechanism Studies (e.g., Cholinesterases, Tyrosine Kinases, Phosphodiesterases)

Quinoline (B57606) derivatives have been extensively studied as inhibitors of various enzymes critical to cellular signaling and neurotransmission. The mechanism of inhibition often involves interactions with the enzyme's active site or allosteric sites, leading to modulation of its catalytic activity.

Cholinesterases Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov Analogs such as isoquinoline (B145761) alkaloids have demonstrated potent inhibitory activity. For instance, berberine (B55584) has been identified as a dual inhibitor of both AChE and BChE. nih.gov Studies on amiridine conjugates, which contain a related heterocyclic core, show that these molecules can act as mixed-type reversible inhibitors, interacting with both the catalytic active site and the peripheral anionic site (PAS) of AChE.

Phosphodiesterases (PDEs) Phosphodiesterases are a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov Inhibition of specific PDE isoforms has therapeutic applications in cardiovascular and neurodegenerative diseases. nih.govfrontiersin.org A series of N-(pyridin-3-ylmethyl)quinoline derivatives have been developed as potent and selective PDE5 inhibitors. nih.gov The inhibitory mechanism involves the quinoline scaffold fitting into the enzyme's active site, where it forms key interactions, such as pi-stacking and hydrogen bonds, that block substrate access. researchgate.net For example, compound 7a, a quinoline-based PDE5 inhibitor, shows exceptional potency with an IC50 value of 0.27 nM and high selectivity over other PDE isoforms. nih.gov

| Compound/Analog Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Berberine | AChE | 7.67 ± 0.36 µg/mL | nih.gov |

| (-)-Corydalmine | AChE | 7.78 ± 0.38 µg/mL | nih.gov |

| Compound 7a (quinoline-based) | PDE5 | 0.27 nM | nih.gov |

| Compound 4b (quinoline-based) | PDE5 | 20 nM | nih.gov |

Molecular Interactions with Cellular Targets (e.g., Protein Binding, Nucleic Acid Interactions)

The planar structure of the quinoline ring system facilitates intercalation and binding to various biological macromolecules, including proteins and nucleic acids.

Spectroscopic studies on quinolone analogs like nalidixic acid and oxolinic acid have shown preferential binding to double-stranded DNA, particularly at alternating G-C or A-T sequences. researchgate.net The interaction is believed to be non-intercalative but involves specific hydrophobic interactions and stacking with the DNA bases. researchgate.net The amino group of guanine (B1146940) appears to facilitate this binding. researchgate.net Similarly, certain cyclopenta[f]isoquinoline derivatives, which are structurally related to 7,8-Dimethylquinolin-3-ol, have been shown to interact with calf thymus DNA and preferentially bind to polynucleotides containing GC pairs. nih.gov This interaction can lead to the inhibition of DNA-dependent RNA polymerase, thereby affecting transcription. nih.gov

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Several classes of quinoline analogs act as potent antimitotic agents by disrupting microtubule dynamics. mdpi.com They typically bind to the colchicine (B1669291) binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. nih.govnih.gov This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

For example, quinoline-chalcone compounds have been identified as tubulin inhibitors. nih.gov Molecular docking studies confirmed that these compounds can interact with the active site of tubulin. nih.gov Similarly, 7-aryl-pyrroloquinolinone derivatives have shown potent cytotoxicity against cancer cell lines by inhibiting tubulin polymerization, with some compounds demonstrating activity at nanomolar concentrations. nih.gov

| Compound/Analog Class | Target Cell Line | Activity (IC50 / GI50) | Reference |

|---|---|---|---|

| Compound 33b (Benzoyl-containing quinoline) | Resistant Cancer Cells | 2.32 - 22.4 µM | nih.gov |

| Compound 35a (3-phenylquinolinyl chalcone) | MCF-7 | 1.05 µM | nih.gov |

| Compound 35a (3-phenylquinolinyl chalcone) | MDA-MB-231 | 0.75 µM | nih.gov |

| Compound 43a (Chalcone oxime derivative) | Tubulin | 1.6 µM | nih.gov |

Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in epigenetic regulation of gene transcription. nih.govmdpi.com The Bromodomain and Extra-Terminal (BET) family of proteins, including BRD4, are key targets in cancer therapy. nih.gov

Analogs with different heterocyclic cores have been designed to target these bromodomains. nih.gov The binding occurs in a conserved pocket that recognizes the acetylated lysine motif. mdpi.comnih.gov The selectivity between different bromodomains (e.g., BRD4-BD1 vs. BRD4-BD2) can be modulated by modifying substituents on the inhibitor scaffold to exploit subtle differences in the binding pockets. nih.govnih.gov For instance, the natural product 3',4',7,8-tetrahydroxyflavone was found to be a potent and selective inhibitor of BRD4's second bromodomain (BD2), with an IC50 of 204 nM, showing approximately 100-fold selectivity over its first bromodomain (BD1). nih.gov Co-crystal structures reveal that while the compound binds to the acetylated lysine binding pocket of both domains, it establishes more extensive interactions with BRD4-BD2. nih.gov

| Compound/Analog | Target Bromodomain | Binding Affinity (IC50) | Selectivity Note | Reference |

|---|---|---|---|---|

| CDD-1349 | BRDT-BD2 | 22 nM | 6-fold selective over BRD4-BD2 | nih.gov |

| CDD-1349 | BRD4-BD2 | 140 nM | - | nih.gov |

| 3',4',7,8-tetrahydroxyflavone | BRD4-BD2 | 204 nM | ~100-fold selective over BRD4-BD1 | nih.gov |

| 3',4',7,8-tetrahydroxyflavone | BRD4-BD1 | 17.9 µM | - | nih.gov |

| ZL0513 (Chromone derivative) | BRD4-BD1 | 67 nM | High affinity for BD1 | nih.gov |

Exploration of Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral)

The quinoline core is present in numerous antimicrobial agents. Their mechanisms of action are varied and can involve enzyme inhibition, disruption of cellular membranes, or interference with nucleic acid synthesis.

Antifungal Mechanisms Substituted 8-quinolinols and their derivatives have long been recognized for their antifungal properties. researchgate.netnih.govnih.gov The mechanism is complex, with some studies suggesting that a non-chelating mechanism is at least partially responsible for their fungitoxicity. researchgate.net The presence and position of halogen substituents on the quinoline ring significantly impact the antifungal activity, with 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol showing the highest toxicity against a range of fungi. nih.gov

Antiviral Mechanisms Quinoline analogs have shown promise as antiviral agents against a variety of viruses. mdpi.com For example, an isoquinolone derivative was identified as a potent inhibitor of both influenza A and B viruses, with EC50 values in the sub-micromolar range. nih.gov Time-of-addition experiments suggest that this compound acts by inhibiting viral genome replication. nih.gov Other analogs, such as 2,3,6-trisubstituted quinazolinones, have demonstrated potent activity against Zika and Dengue viruses, with some compounds exhibiting EC50 values as low as 86 nM. nih.gov These compounds appear to inhibit viral replication, leading to a significant reduction in viral proteins. nih.gov

Antioxidant Mechanism and Free Radical Scavenging Pathways

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Quinoline derivatives, particularly those with hydroxyl substitutions (quinolinols), can act as potent antioxidants. researchgate.net

The primary antioxidant mechanisms for this class of compounds include:

Free Radical Scavenging: The phenolic hydroxyl group on the quinolinol ring can donate a hydrogen atom to neutralize free radicals, a process stabilized by the resonance of the aromatic ring system. researchgate.netmdpi.com

Metal Chelation: Some quinoline derivatives can chelate transition metal ions like iron and copper, which prevents them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.

The antioxidant capacity is heavily influenced by the substitution pattern on the quinoline ring. The presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, generally enhances the antioxidant activity. mdpi.com

Receptor-Ligand Interaction Profiling and Specificity

The specificity of quinoline-based compounds for their biological targets is a key aspect of their therapeutic potential. As seen in enzyme inhibition and bromodomain binding, small structural modifications can dramatically alter the interaction profile and selectivity.

For instance, in the context of PDE inhibitors, quinoline derivatives have been optimized to achieve over 1000-fold selectivity for PDE5 against other PDE isoforms. nih.gov This selectivity is crucial for minimizing off-target effects. Similarly, with bromodomain inhibitors, achieving selectivity not only between different BET family members but also between the two tandem bromodomains (BD1 and BD2) within a single protein is an active area of research. nih.govnih.gov The ability to design analogs that preferentially bind to one domain over another allows for a more precise dissection of their biological functions. nih.gov This specificity is achieved by designing ligands that form unique hydrogen bonds or hydrophobic interactions with non-conserved residues within the target binding pocket. nih.gov

Metal Ion Complexation in Biological Contexts and its Mechanistic Role

The interaction of quinolinol compounds with metal ions is a cornerstone of their biological activity. An imbalance in the homeostasis of essential metal ions such as copper, zinc, and iron has been identified as a key factor in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease. nih.govelsevierpure.comelsevierpure.com Molecules like this compound and its analogs, particularly those based on the 8-hydroxyquinoline (B1678124) (8HQ) scaffold, possess the ability to form stable complexes with these divalent metal ions. nih.govtandfonline.com This chelating ability is central to their therapeutic potential, allowing them to modulate the concentration and distribution of metal ions in biological systems. nih.gov

The bioactivities of 8-hydroxyquinoline and its derivatives are largely attributed to this chelating ability. nih.govtandfonline.com By binding to metal ions, these compounds can influence a variety of biological processes. In the context of neurodegenerative diseases, the "metal hypothesis" posits that the aggregation of amyloid-beta (Aβ) peptides is promoted and stabilized by interactions with zinc and copper ions. nih.govacs.org Quinolinol-based compounds can intervene in this process, not merely by sequestering excess metal ions, but by acting as "metal chaperones" or "ionophores." clinician.com This mechanism involves binding to metal ions, facilitating their transport across cellular membranes, and restoring them to cells experiencing a deficiency, thereby redressing the metal imbalance that contributes to pathology. clinician.comnih.gov

Detailed research on analogs such as PBT2 has elucidated this mechanistic role. PBT2 is not simply a chelator that removes metal ions; it functions as an ionophore that can shuttle zinc and copper into cells. clinician.comnih.gov This action has several downstream consequences:

Dissolution of Amyloid Aggregates : By binding to the zinc and copper ions that are integral to the structure of toxic Aβ aggregates, PBT2 promotes the dissolution of these plaques. nih.govnih.gov This disrupts a key pathological feature of Alzheimer's disease.

Promotion of Aβ Degradation : Studies have shown that by sequestering zinc from Aβ:Zn aggregates, PBT2 facilitates the degradation of the Aβ peptide by enzymes like matrix metalloprotease 2. nih.govbohrium.com

Activation of Cellular Signaling Pathways : The translocation of zinc and copper into neurons by PBT2 can trigger protective cellular signaling events. For instance, it has been shown to induce the inhibitory phosphorylation of glycogen (B147801) synthase kinase 3 (GSK3), a key enzyme in Alzheimer's pathology. nih.govbohrium.com This activity is dependent on the intracellular transport of these metal ions.

Spectroscopic studies have provided further insight into these interactions. Using techniques like X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR), researchers have investigated the interaction of 8-hydroxyquinoline derivatives with copper-bound Aβ peptides. acs.orgnih.gov These studies revealed that compounds like Clioquinol and 5,7-dibromo-8-hydroxyquinoline could effectively sequester the majority of Cu(II) from the Aβ peptide. acs.orgnih.gov PBT2 was also shown to sequester Cu(II) from a mixture of Cu(II)-Aβ species, demonstrating its ability to compete for metal ions bound to the pathogenic peptide. acs.orgnih.gov

The table below summarizes the metal complexation properties and mechanistic roles of key 8-hydroxyquinoline analogs.

Table 1: Metal Ion Interactions of 8-Hydroxyquinoline Analogs

| Compound | Metal Ions Interacted With | Biological Context | Mechanistic Role |

|---|---|---|---|

| PBT2 | Zinc (Zn), Copper (Cu) | Alzheimer's Disease | Metal Ionophore, Dissolution of Aβ aggregates, Promotion of Aβ degradation, Activation of cell signaling pathways nih.govclinician.comnih.gov |

| Clioquinol (CQ) | Zinc (Zn), Copper (Cu) | Alzheimer's Disease | Metal Ionophore, Prevents Aβ toxicity, Sequesters Cu(II) from Aβ nih.govnih.gov |

| 5,7-dibromo-8-hydroxyquinoline (B2Q) | Copper (Cu) | Alzheimer's Disease (research) | Sequesters Cu(II) from Aβ acs.orgnih.gov |

Table 2: Research Findings on the Mechanistic Role of Metal Complexation

| Research Finding | Compound(s) Studied | Significance in Biological Context |

|---|---|---|

| Induces inhibitory phosphorylation of GSK3 dependent on intracellular translocation of Zn and Cu. nih.gov | PBT2 | Demonstrates a synapto-trophic potential by activating protective cell signaling pathways. |

| Promotes degradation of Amyloid-β by matrix metalloprotease 2 after sequestering Zn from Aβ:Zn aggregates. nih.govbohrium.com | PBT2 | Provides a direct mechanism for clearing pathogenic protein aggregates. |

| Acts as a metal ionophore to increase cellular uptake of copper and zinc. nih.govclinician.com | PBT2, Clioquinol | Restores metal homeostasis, which is dysregulated in neurodegenerative diseases. |

| Sequesters ~59% of Cu(II) from Aβ(1-42) peptide. acs.orgnih.gov | PBT2 | Shows ability to disrupt the metal-Aβ interactions that drive plaque formation and stability. |

Advanced Research Applications and Methodological Contributions

Development as Chemical Biology Probes and Tools

The inherent fluorescence of the quinoline (B57606) nucleus makes it a valuable fluorophore for developing chemical probes to investigate biological systems. nih.govacs.org Derivatives of 8-hydroxyquinoline (B1678124), for instance, have been successfully developed as sensors for biologically significant metal ions like zinc. acs.org The fluorescence of these probes is often enhanced upon chelation with the target ion. It is plausible that 7,8-Dimethylquinolin-3-ol could be similarly functionalized to create probes for specific analytes. The hydroxyl group at the 3-position can act as a coordination site, and the methyl groups at the 7- and 8-positions can be modified to tune the probe's selectivity and photophysical properties.

Table 1: Potential Photophysical Properties of this compound Based on Related Quinolines

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Excitation Wavelength | UV-A to Violet range (320-400 nm) | Based on the absorption spectra of substituted quinolinols. |

| Emission Wavelength | Blue to Green range (450-550 nm) | Dependent on solvent polarity and potential for excited-state intramolecular proton transfer (ESIPT). |

| Quantum Yield | Moderate to High | The rigid quinoline core generally leads to good fluorescence quantum yields. |

| Stokes Shift | Large | A significant difference between excitation and emission maxima is characteristic of many quinoline-based fluorophores, which is advantageous for minimizing self-absorption in fluorescence imaging. |

Note: This data is predictive and based on the known properties of structurally similar quinoline derivatives.

Utility in Materials Science: Luminescent and Optoelectronic Applications

The field of materials science has extensively utilized quinoline derivatives, particularly 8-hydroxyquinoline and its complexes, in the fabrication of organic light-emitting diodes (OLEDs). These materials serve as efficient electron transporters and emitters. The photophysical properties of this compound, such as its anticipated fluorescence and potential for forming stable metal complexes, make it a candidate for similar applications. The dimethyl substitution could enhance the solubility and film-forming properties of its metal complexes, which is crucial for device fabrication.

Design of Chemo- and Biosensors

The quinoline scaffold is a versatile platform for the design of chemo- and biosensors. researchgate.net Quinoline-based sensors have been developed for the detection of various ions, including fluoride (B91410) and cyanide, often operating through colorimetric or fluorescent changes upon analyte binding. nih.gov The hydroxyl group of this compound can act as a recognition site for anions through hydrogen bonding or for metal ions through chelation. The development of sensors based on this molecule would involve integrating a binding site with the quinoline fluorophore, where the binding event modulates the fluorescence output. Computational studies on quinoline-based metal chemosensors suggest that the 8-hydroxyquinoline framework is a common choice, but the 3-hydroxyquinoline (B51751) scaffold also presents a viable alternative for sensor design. epstem.net

Application in Coordination Chemistry as Ligands

Quinoline derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in this compound can act as a bidentate chelating ligand. Research on related compounds, such as bimetallic aluminum 5,6-dihydro-7,7-dimethylquinolin-8-olates, has demonstrated their utility as pro-initiators for ring-opening polymerization. mdpi.comnih.gov This suggests that this compound could also form catalytically active metal complexes. The steric hindrance provided by the 8-methyl group may influence the coordination geometry and the reactivity of the resulting metal complexes.

Table 2: Predicted Coordination Properties of this compound

| Metal Ion | Potential Coordination Mode | Potential Application of Complex |

|---|---|---|

| Transition Metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺) | Bidentate (N, O⁻) | Catalysis, Luminescent Materials |

| Lanthanide Metals (e.g., Eu³⁺, Tb³⁺) | Bidentate (N, O⁻) | Luminescent probes, Bioimaging |

| Main Group Metals (e.g., Al³⁺, Ga³⁺) | Bidentate (N, O⁻) | Catalysis (e.g., polymerization) |

Note: This data is predictive and based on the known coordination chemistry of quinolinol ligands.

Precursor in Organic Synthesis and Building Block Development

The quinoline ring system is a valuable building block in organic synthesis due to its presence in numerous biologically active compounds. connectjournals.com Derivatives of 7,8-dimethylquinoline (B1340081) have been synthesized and utilized as precursors for more complex heterocyclic systems. connectjournals.com For instance, 7,8-dimethylquinoline-2,4-diol has been used as a starting material for the synthesis of furo[3,2-c]quinolines. connectjournals.com Similarly, this compound can serve as a versatile precursor. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, or halides, allowing for further elaboration of the molecule. The methyl groups can also potentially undergo functionalization, further expanding its utility as a synthetic intermediate.

Isotopic Labeling for Elucidating Reaction Kinetics and Metabolic Pathways

Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions or metabolic pathways. wikipedia.org Stable isotopes such as ¹³C, ¹⁵N, and ²H are commonly incorporated into molecules of interest. wikipedia.org While there are no specific reports on the isotopic labeling of this compound, methods for the isotopic labeling of quinoline derivatives have been developed. acs.orgacs.org For example, carbon isotopes have been introduced into the quinoline ring to study reaction mechanisms. acs.orgacs.org Given the synthetic accessibility of quinolines, it is feasible to prepare isotopically labeled this compound. Such labeled compounds could be invaluable in studying its reaction kinetics, understanding its metabolic fate in biological systems, or as internal standards in quantitative mass spectrometry-based assays. The ability to track the molecule or its fragments would provide crucial insights into its mechanism of action in various applications.

Future Perspectives and Emerging Research Avenues for 7,8 Dimethylquinolin 3 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods like the Skraup, Friedlander, and Conrad-Limpach reactions. orientjchem.orgtandfonline.com However, these approaches often have significant drawbacks, including the use of hazardous chemicals, high temperatures, long reaction times, and the generation of substantial waste, making them environmentally and economically challenging. tandfonline.comnih.gov Consequently, a major future direction for the synthesis of 7,8-Dimethylquinolin-3-ol and its analogues is the adoption of green and sustainable chemistry principles. acs.org

Future methodologies will focus on minimizing waste, solvent use, and energy consumption. bohrium.com This involves employing greener solvents like water and ethanol, utilizing energy-efficient techniques such as microwave and ultrasound-assisted synthesis, and developing one-pot reactions that increase efficiency by combining multiple steps. nih.govbohrium.comnih.gov The use of reusable and eco-friendly catalysts, including nanocatalysts and solid acid catalysts, is also a key area of development. nih.gov Furthermore, multicomponent reactions (MCRs) are emerging as a highly efficient strategy for creating diverse quinoline scaffolds with high atom economy in a single step. rsc.org These sustainable approaches promise to make the synthesis of this compound derivatives more efficient, cost-effective, and environmentally benign.

Exploration of Undiscovered Biological Interaction Mechanisms

Quinoline derivatives are known to exhibit a vast spectrum of biological activities, including antibacterial, antifungal, antimalarial, anticancer, antiviral, and anti-inflammatory effects. biointerfaceresearch.comresearchgate.netnih.govnih.gov For this compound, the primary future goal is to move beyond preliminary screening and uncover novel mechanisms of biological interaction. A promising strategy is the creation of hybrid molecules, where the this compound core is combined with other known pharmacophores to enhance potency and potentially overcome drug resistance. bohrium.comresearchgate.net

A key research avenue is the investigation of its potential as a modulator of specific cellular pathways. For instance, certain quinolinols have been identified as activators of TEAD-dependent transcription by stabilizing YAP/TAZ protein levels, a novel mechanism that could have applications in regenerative medicine, such as accelerating cutaneous wound healing. acs.org Future studies could explore if this compound or its derivatives can act on similar pathways. Additionally, given the role of other quinolines as neuroprotective agents and enzyme inhibitors, exploring the potential of this compound to interact with targets related to neurodegenerative diseases like Alzheimer's and Parkinson's presents another exciting frontier. nih.gov This involves screening against a wider array of biological targets to identify previously unknown therapeutic applications. researchgate.net

Integration of Advanced Computational Approaches for Predictive Design

Modern drug discovery heavily relies on in silico methods to accelerate the design and optimization of new therapeutic agents. mdpi.com For this compound, integrating advanced computational approaches is crucial for rationally designing novel derivatives with enhanced activity and specificity. A key tool in this area is three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). biointerfaceresearch.comnih.govnih.gov These methods can build predictive models that correlate the structural features of molecules with their biological activity, allowing researchers to identify which modifications are likely to improve potency. mdpi.comnih.gov

Molecular docking simulations are another vital component, enabling the visualization of how designed compounds bind to the active sites of specific biological targets, such as enzymes or receptors. biointerfaceresearch.comijprajournal.com This helps in understanding the mechanism of action and refining the molecular structure for better interaction. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can predict the pharmacokinetic and toxicological properties of new compounds early in the design phase, reducing late-stage failures. nih.govnih.gov By combining these computational strategies, researchers can efficiently screen virtual libraries of this compound derivatives, prioritize the most promising candidates for synthesis, and significantly streamline the path to discovering new drugs. nih.gov

Interdisciplinary Research with Emerging Technologies

The potential applications for the this compound scaffold extend beyond medicine into interdisciplinary fields, particularly in materials science and electronics. rsc.orgmdpi.com Quinoline derivatives have already shown promise as functional materials in third-generation photovoltaics, such as dye-sensitized solar cells, and as components in the emission layers of Organic Light-Emitting Diodes (OLEDs). researchgate.net Future research could investigate the specific photophysical and electronic properties of this compound and its derivatives for these applications.

This interdisciplinary exploration necessitates collaboration between chemists, physicists, and materials scientists. The integration of emerging technologies like machine learning and artificial intelligence can further accelerate discovery, for instance, by predicting material properties or designing novel compounds with desired electronic characteristics. mdpi.com The unique structure of the quinoline core makes it a versatile building block for creating new smart materials, catalysts, and dyes. mdpi.com Exploring these non-biological applications represents a significant growth area for research on this compound, potentially leading to innovations in sustainable energy and advanced electronics.

Data on Future Research Avenues

| Research Area | Key Methodologies and Approaches | Potential Outcomes |

| Novel Synthesis | Green chemistry, microwave/ultrasound assistance, nanocatalysis, multicomponent reactions. nih.govbohrium.comnih.govnih.govrsc.org | More efficient, cost-effective, and environmentally friendly production of derivatives. |

| Biological Mechanisms | Hybrid molecule synthesis, pathway analysis (e.g., TEAD activation), broad-spectrum screening. bohrium.comacs.org | Discovery of new therapeutic uses in areas like regenerative medicine and neuroprotection. |

| Computational Design | 3D-QSAR (CoMFA/CoMSIA), molecular docking, ADMET prediction, molecular dynamics. biointerfaceresearch.comnih.govnih.gov | Rational design of potent and specific drug candidates with favorable pharmacokinetic profiles. |

| Interdisciplinary Tech | Materials science research (OLEDs, photovoltaics), integration with AI/machine learning. researchgate.netmdpi.com | Development of novel functional materials for applications in electronics and sustainable energy. |

Q & A

Q. How can synthetic pathways be validated using kinetic and mechanistic studies?

- Methodological Answer : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates. Kinetic isotope effects (KIE) and Hammett plots elucidate mechanisms (e.g., electrophilic vs. nucleophilic pathways). For example, nitration reactions show rate dependence on HNO₃ concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products